molecular formula C9H17NO5 B1370965 Boc-o-Methyl-D-serine CAS No. 86123-95-7

Boc-o-Methyl-D-serine

Cat. No.: B1370965
CAS No.: 86123-95-7
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is a compound that belongs to the class of amino acids with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions. The presence of the methoxy group adds to its versatility in various chemical reactions.

Biochemical Analysis

Biochemical Properties

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound is used to protect the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions .

Cellular Effects

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid on cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting the amino group, this compound allows for the selective modification of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the use of Boc-protected amino acids in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions .

Molecular Mechanism

At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid exerts its effects through the formation of stable covalent bonds with the amino group of target molecules. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective deprotection mechanism is crucial for the stepwise synthesis of peptides and other complex molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid are important factors to consider. The Boc group is relatively stable under neutral and basic conditions but can be readily cleaved under acidic conditions. Over time, the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the Boc group can be effectively removed to yield the desired product without significant degradation .

Dosage Effects in Animal Models

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, there may be adverse effects such as toxicity or unwanted interactions with other biomolecules. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is involved in metabolic pathways related to peptide synthesis and degradation. The Boc group can be metabolized by enzymes such as peptidases, which cleave the protecting group to release the free amino group. This process is essential for the proper functioning of metabolic pathways that involve the synthesis and breakdown of peptides .

Transport and Distribution

The transport and distribution of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that facilitate its distribution to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a free amine or other protected amino acids.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is widely used in peptide synthesis, particularly in the pharmaceutical industry for the development of peptide-based drugs. It is also used in the synthesis of complex organic molecules in research laboratories. In biology, it can be used to study protein interactions and enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is unique due to the presence of the methoxy group, which provides additional sites for chemical modification. This makes it more versatile in synthetic applications compared to similar compounds that lack this functional group.

Properties

IUPAC Name

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650672
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86123-95-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86123-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(R)-2-amino-3-methoxypropionic acid
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